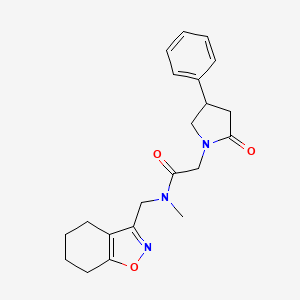

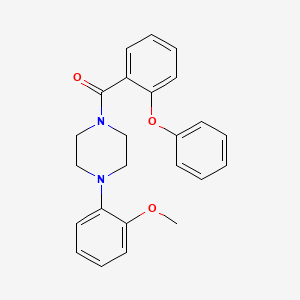

![molecular formula C15H11F2N3O B5511508 N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)

N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridine derivatives, including N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, represent a versatile class of compounds with significant synthetic and application interest due to their unique structural and functional properties. These compounds are recognized for their potential in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-step reactions, including ring closure, Suzuki reactions, hydrolysis, and amidation processes. For example, the compound 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide was synthesized through these reactions, providing a basis for understanding the synthetic routes applicable to related structures (Qin et al., 2019).

Aplicaciones Científicas De Investigación

Imidazo[1,5-a]pyridine in N-heterocyclic Carbenes

The imidazo[1,5-a]pyridine structure, a relative of N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, provides a versatile platform for generating new types of stable N-heterocyclic carbenes. These carbenes have shown potential in various chemical syntheses and catalytic processes (Alcarazo et al., 2005).

Functionalization of Pyridine Derivatives

In the context of chemical synthesis, the reaction of pyridine derivatives, closely related to N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, with various agents like acid chlorides and amines has been explored. This process leads to the generation of various imidazo[1,2-a]pyridine derivatives with potential applications in medicinal chemistry and organic synthesis (Yıldırım et al., 2005).

Continuous Flow Synthesis

The imidazo[1,2-a]pyridine framework is utilized in the continuous flow synthesis of complex molecules. This approach represents a significant advancement in synthesizing these compounds, including derivatives of N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, enhancing efficiency and scalability in pharmaceutical and chemical manufacturing (Herath et al., 2010).

Antimycobacterial Properties

Imidazo[1,2-a]pyridine derivatives, including structures similar to N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, have been identified as novel antimycobacterial leads. Their synthesis and structural activity relationships have been explored for potential use in treating tuberculosis and other mycobacterial infections (Ramachandran et al., 2013).

Modification Strategies to Reduce Metabolism

In drug development, specific modifications to the imidazo[1,2-a]pyridine system, such as those in N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, have been explored to reduce metabolism by enzymes like aldehyde oxidase. These strategies are vital in enhancing the drug's stability and efficacy in biological systems (Linton et al., 2011).

Direcciones Futuras

The future directions for the research on “N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide” could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further studies could be conducted to explore the biological activities of this compound and its potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

N-[(3,4-difluorophenyl)methyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O/c16-12-3-1-10(7-13(12)17)8-19-15(21)11-2-4-14-18-5-6-20(14)9-11/h1-7,9H,8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQFKHSLUMXFSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)C2=CN3C=CN=C3C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)

![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5511467.png)

![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)

![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)